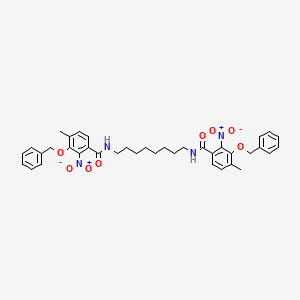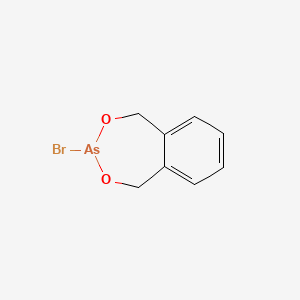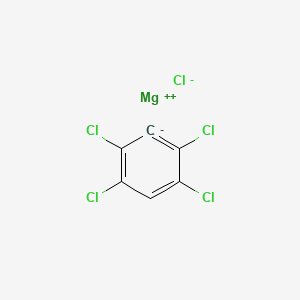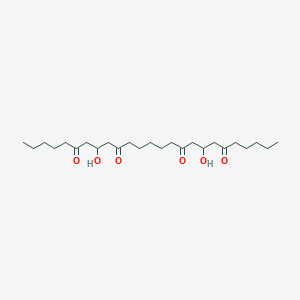![molecular formula C7H6ClNO B14427120 2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 84752-04-5](/img/structure/B14427120.png)
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-oxabicyclo[221]hept-5-ene-2-carbonitrile is a bicyclic compound featuring a chlorine atom, an oxygen bridge, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 1,4-Epoxycyclohexane
- 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives
Uniqueness
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to the presence of the chlorine atom and the nitrile group, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
84752-04-5 |
|---|---|
分子式 |
C7H6ClNO |
分子量 |
155.58 g/mol |
IUPAC名 |
2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C7H6ClNO/c8-7(4-9)3-5-1-2-6(7)10-5/h1-2,5-6H,3H2 |
InChIキー |
PPXCEQHKPHIUJU-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC(C1(C#N)Cl)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


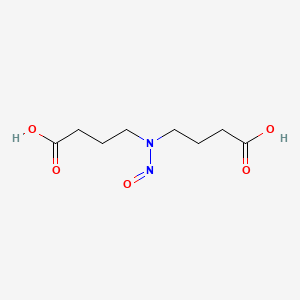
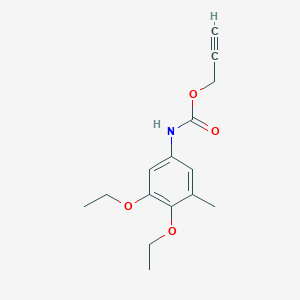
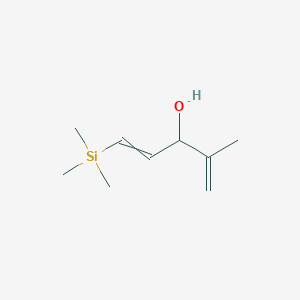
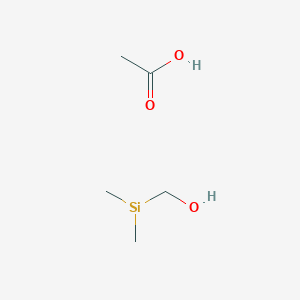

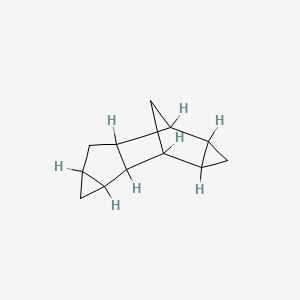

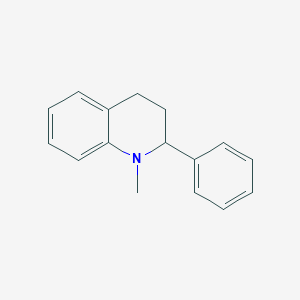
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
